5-amino-3-[(Z)-1-cyano-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile
Description
5-amino-3-[(Z)-1-cyano-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile is a complex organic compound that features a pyrazole core substituted with various functional groups
Properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2N5O/c24-15-6-8-18(20(25)11-15)21-9-7-17(31-21)10-14(12-26)22-19(13-27)23(28)30(29-22)16-4-2-1-3-5-16/h1-11H,28H2/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVUUGJTJAZLHQ-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C#N)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C#N)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(Z)-1-cyano-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 5-amino-1-phenylpyrazole-4-carbonitrile with 2,4-dichlorophenylfuran-2-carbaldehyde under basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as piperidine or triethylamine to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-[(Z)-1-cyano-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted pyrazoles.
Scientific Research Applications
5-amino-3-[(Z)-1-cyano-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-3-[(Z)-1-cyano-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-phenylpyrazole-4-carbonitrile: Shares the pyrazole core but lacks the furan and dichlorophenyl substituents.
2,4-dichlorophenylfuran-2-carbaldehyde: Contains the furan and dichlorophenyl groups but lacks the pyrazole core.
Uniqueness
5-amino-3-[(Z)-1-cyano-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
